Sodium alum, also known as sodium aluminum sulfate, is an inorganic compound with the chemical formula . It is classified as a double sulfate and is part of a broader family of compounds known as alums, which typically consist of a monovalent cation, a trivalent metal ion, and sulfate ions. Sodium alum appears as a white crystalline solid and is highly soluble in water, making it useful in various industrial applications, particularly in food processing and baking.
Sodium alum can be synthesized through the reaction of sodium sulfate with aluminum sulfate. It is classified under the category of post-transition metal sulfates due to its composition involving aluminum, a post-transition metal, and sulfate ions. The compound is recognized by various identifiers including the CAS number 10102-71-3 and the EC number 233-277-3 .
Sodium aluminum sulfate can be produced via several methods:
The crystallization process can be optimized by adjusting the concentration of reactants and controlling the cooling rate, which affects crystal size and purity. Sodium alum crystallizes in a cubic structure typical of alums, specifically in the space group Pa3 .
The molecular structure of sodium aluminum sulfate consists of octahedrally coordinated aluminum ions surrounded by sulfate groups. The dodecahydrate form includes twelve water molecules integrated into its crystal lattice.
Sodium aluminum sulfate participates in various chemical reactions:
The leavening reaction can be represented as:
Sodium aluminum sulfate functions primarily as a leavening acid in baking powders. When heated, it releases carbon dioxide gas through its reaction with alkaline components like sodium bicarbonate. This gas forms bubbles in the dough or batter, causing it to expand and rise.
The reaction kinetics involve temperature-dependent activation where higher temperatures increase the rate of gas release, crucial for achieving desired textures in baked goods.
Sodium aluminum sulfate has diverse applications across various industries:
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